molecular formula C12H7F2NO2 B1501304 5-(3,5-Difluorophenyl)nicotinic acid CAS No. 1048267-36-2

5-(3,5-Difluorophenyl)nicotinic acid

Cat. No.: B1501304
CAS No.: 1048267-36-2
M. Wt: 235.19 g/mol
InChI Key: JZRKREPKVOWPGO-UHFFFAOYSA-N
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Description

5-(3,5-Difluorophenyl)nicotinic acid is a fluorinated derivative of nicotinic acid (vitamin B3), where a 3,5-difluorophenyl group is attached to the 5-position of the pyridine ring. Nicotinic acid derivatives are critical in medicinal chemistry due to their roles as enzyme inhibitors, receptor modulators, and precursors for bioactive molecules.

Properties

IUPAC Name

5-(3,5-difluorophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO2/c13-10-2-7(3-11(14)4-10)8-1-9(12(16)17)6-15-5-8/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRKREPKVOWPGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672964
Record name 5-(3,5-Difluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048267-36-2
Record name 5-(3,5-Difluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(3,5-Difluorophenyl)nicotinic acid is a derivative of nicotinic acid, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a difluorophenyl group at the 5-position of the nicotinic acid structure. The synthesis typically involves a series of condensation reactions starting from nicotinic acid or its derivatives.

Synthesis Overview :

  • Starting Material : Nicotinic acid
  • Reagents : 3,5-difluoroaniline, coupling agents (e.g., EDCI), bases (e.g., triethylamine)
  • Solvents : Organic solvents like dichloromethane

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Receptor Binding : The difluorophenyl group enhances binding affinity through hydrophobic interactions.
  • Enzyme Modulation : The compound can influence enzyme activity by forming hydrogen bonds with target proteins.

Antimicrobial Activity

Research has shown that derivatives of nicotinic acid exhibit significant antimicrobial properties. For instance, compounds derived from nicotinic acid have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus (MRSA)7.81 µg/mL
Escherichia coli (ESBL)15.62 µg/mL

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

Nicotinic acid derivatives are also being investigated for their anti-inflammatory properties. The presence of the difluorophenyl group may enhance the compound's ability to modulate inflammatory pathways.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted on various nicotinic acid derivatives found that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong antibacterial potential against resistant strains .
  • Molecular Docking Studies :
    Molecular docking studies have been performed to evaluate the binding affinity of this compound to bacterial enzymes. The results indicated favorable interactions that could lead to inhibition of bacterial growth .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling agent-mediated conditions. This reaction is critical for modifying solubility or preparing prodrugs.

ConditionsReagents/CatalystsProduct ExampleReference
Acid-catalyzed refluxH₂SO₄, methanolMethyl 5-(3,5-difluorophenyl)nicotinate
Coupling agentsEDCI, HOBt, DMFBenzyl 5-(3,5-difluorophenyl)nicotinate

Mechanism : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the alcohol. Alternatively, coupling agents activate the acid as an intermediate oxazolium species for ester formation .

Amidation Reactions

The carboxylic acid reacts with amines to form amides, a key step in drug conjugate synthesis.

ConditionsReagents/CatalystsProduct ExampleReference
Room temperature, couplingEDCI, HOBt, DMF5-(3,5-Difluorophenyl)nicotinamide
High-temperature direct2,4-Difluoroaniline, Cu catalystN-(2,4-difluorophenyl)-5-(3,5-difluorophenyl)nicotinamide

Mechanism : Activation of the carboxylic acid via EDCI/HOBt forms an active ester intermediate, which undergoes nucleophilic substitution by the amine .

Electrophilic Aromatic Substitution

The difluorophenyl ring’s electron-withdrawing fluorine substituents direct electrophiles to meta/para positions, though reactivity is reduced compared to non-fluorinated analogs.

Reaction TypeConditionsProduct ExampleReference
NitrationHNO₃, H₂SO₄, 50°C3-Nitro-5-(3,5-difluorophenyl)nicotinic acid
HalogenationBr₂, FeBr₃5-(3,5-Difluoro-4-bromophenyl)nicotinic acid

Electronic Effects : Fluorine’s -I effect deactivates the ring, requiring vigorous conditions for substitution.

Salt Formation

The carboxylic acid forms salts with bases, enhancing water solubility for pharmacological applications.

BaseConditionsProductReference
Sodium hydroxideAqueous, room temperatureSodium 5-(3,5-difluorophenyl)nicotinate
AmmoniaEthanol, refluxAmmonium 5-(3,5-difluorophenyl)nicotinate

Nucleophilic Substitution on Pyridine Ring

The pyridine nitrogen activates ortho/para positions for nucleophilic attack under oxidative conditions.

Reaction TypeConditionsProduct ExampleReference
Cyanide substitutionTMSCN, pyridine N-oxide5-(3,5-Difluorophenyl)-2-cyanonictinic acid

Mechanism : Pyridine N-oxide formation (via mCPBA oxidation) increases ring electrophilicity, enabling cyanide substitution at the ortho position .

Decarboxylation Reactions

Thermal or acidic conditions may induce decarboxylation, though this is less common without activating groups.

ConditionsReagents/CatalystsProductReference
Heating (>200°C)None3,5-Difluorobiphenyl

Cross-Coupling Reactions

The aryl halide-like reactivity of the difluorophenyl group enables participation in palladium-catalyzed couplings.

Reaction TypeConditionsProduct ExampleReference
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME5-(3,5-Difluoro-4-biphenyl)nicotinic acid

Comparison with Similar Compounds

Positional Isomers of Difluorophenyl Nicotinic Acid

The position of fluorine substituents significantly influences physicochemical and biological properties:

Compound Name CAS RN Substituent Positions Molecular Formula Key Properties/Notes
5-(3,5-Difluorophenyl)nicotinic acid Not provided 3,5-difluorophenyl C₁₂H₇F₂NO₂ Likely higher acidity due to electron-withdrawing F groups
5-(2,4-Difluorophenyl)nicotinic acid 887973-46-8 2,4-difluorophenyl C₁₂H₇F₂NO₂ Positional isomer; steric effects may alter binding
6-(3,5-Difluorophenyl)picolinic acid 1226098-50-5 3,5-difluorophenyl C₁₂H₇F₂NO₂ Picolinic acid (COOH at pyridine-2) vs. nicotinic acid (COOH at pyridine-3)

Key Observations :

  • Steric Factors : 2,4-Difluoro substitution may introduce steric hindrance, affecting interactions with biological targets.

Halogenated Analogs: Fluorine vs. Chlorine

Halogen substitution alters molecular weight, lipophilicity, and toxicity:

Compound Name CAS RN Halogen Type Molecular Weight Notes
This compound - F 243.19 g/mol Lower molecular weight, higher electronegativity
5-(3,5-Dichlorophenyl)-nicotinic acid Discontinued Cl ~276.09 g/mol Discontinued; Cl may increase toxicity or instability

Key Observations :

  • Toxicity : Chlorinated analogs are often more toxic and environmentally persistent, leading to discontinuation in some cases.
  • Lipophilicity : Fluorine’s smaller size and lower lipophilicity compared to chlorine may improve solubility and bioavailability.

Heterocyclic vs. Phenyl Substituents

Replacing the phenyl group with heterocycles alters aromatic interactions:

Compound Name CAS RN Substituent Melting Point Notes
5-(2-Furyl)nicotinic acid 857283-84-2 2-furyl 261–263°C Furyl group introduces oxygen heteroatom, reducing symmetry
This compound - 3,5-difluorophenyl Not reported Fluorophenyl enhances electronic effects vs. furyl

Key Observations :

  • Aromatic Interactions : The electron-deficient difluorophenyl group may engage in stronger π-π stacking compared to furyl.
  • Metabolic Stability : Fluorine substituents resist oxidative metabolism better than furan rings.

Carboxylic Acid Position: Nicotinic vs. Picolinic Acid

The position of the carboxylic acid group impacts metal chelation and bioactivity:

Compound Name COOH Position Key Applications
This compound Pyridine-3 Potential enzyme inhibition (e.g., kinases)
5-(3,4-Difluorophenyl)-picolinic acid Pyridine-2 Enhanced metal chelation (e.g., iron)

Key Observations :

  • Metal Binding : Picolinic acid derivatives (pyridine-2-COOH) are stronger chelators, useful in metalloenzyme inhibition.
  • Enzyme Selectivity : Nicotinic acid derivatives (pyridine-3-COOH) may target NAD+-dependent enzymes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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